(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 3-oxo-3H-benzo[f]chromene-2-carboxylate
Description
The compound "(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 3-oxo-3H-benzo[f]chromene-2-carboxylate" is a hybrid heterocyclic molecule featuring a benzo[d]thiazole moiety linked via a cyanovinyl bridge to a benzo[f]chromene carboxylate ester. Its structure combines electron-deficient (cyanovinyl) and electron-rich (chromene) components, making it a candidate for applications in optoelectronics or pharmaceuticals. The stereochemistry (E-configuration) is critical for its electronic properties, as conjugation across the double bond enhances π-orbital overlap .
Properties
IUPAC Name |
[4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenyl] 3-oxobenzo[f]chromene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H16N2O4S/c31-17-20(28-32-25-7-3-4-8-27(25)37-28)15-18-9-12-21(13-10-18)35-29(33)24-16-23-22-6-2-1-5-19(22)11-14-26(23)36-30(24)34/h1-16H/b20-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTOVDCDQNCQSH-HMMYKYKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)OC4=CC=C(C=C4)C=C(C#N)C5=NC6=CC=CC=C6S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)OC4=CC=C(C=C4)/C=C(\C#N)/C5=NC6=CC=CC=C6S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 3-oxo-3H-benzo[f]chromene-2-carboxylate is a derivative of benzochromene, a class of compounds known for their diverse biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its antiproliferative effects against various cancer cell lines, mechanisms of action, and potential applications in therapeutic settings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzochromene backbone and subsequent modifications to introduce the benzo[d]thiazole moiety and cyanovinyl group. The structural features contribute to its biological properties, particularly its ability to interact with cellular targets.
Antiproliferative Effects
Research has indicated that derivatives of benzochromene exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds related to This compound have shown promising results in inhibiting the proliferation of human non-small cell lung cancer (NSCLC) cell lines such as A549 and NCI-H460. In vitro studies have demonstrated that certain derivatives can induce apoptosis and cell cycle arrest while elevating intracellular reactive oxygen species (ROS) levels, suggesting a potential mechanism for their antitumor activity .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest: It has been observed that certain derivatives cause cell cycle arrest at specific phases, which is crucial for halting tumor growth.
- ROS Generation: Increased ROS levels can lead to oxidative stress within cells, contributing to apoptosis and other forms of cellular damage that are detrimental to cancer cells .
Comparative Analysis
A comparative analysis of various benzochromene derivatives reveals differences in their biological activities based on structural modifications. The following table summarizes key findings from recent studies on related compounds:
Case Studies
Several studies have focused on the biological evaluation of compounds similar to This compound . For instance:
- Study on Antitumor Activity: A recent study synthesized various benzochromene derivatives and evaluated their cytotoxicity against MCF-7 breast cancer cells. The results indicated that specific substitutions significantly enhanced antiproliferative effects compared to unmodified compounds .
- Mechanistic Insights: Another investigation revealed that certain derivatives could inhibit acetylcholinesterase and exhibit antioxidative properties, highlighting their potential dual role in cancer therapy and neuroprotection .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, primarily due to the presence of the benzo[d]thiazole and chromene cores. Research indicates that derivatives of benzo[d]thiazole are known to possess:
- Antimicrobial Properties : Many compounds with similar structural features have demonstrated effectiveness against various pathogens.
- Anticancer Activities : Studies suggest that compounds containing benzo[d]thiazole can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis .
Case Studies
-
Inhibitory Activity Against Acetylcholinesterase :
A study on related compounds showed that derivatives based on coumarin and thiazole exhibited significant inhibitory activity against acetylcholinesterase, an enzyme linked to Alzheimer's disease. The synthesized compounds were evaluated for their inhibitory effects, providing insights into their potential as therapeutic agents for neurodegenerative diseases . -
Matrix Metalloproteinases Inhibition :
Similar compounds have been studied for their ability to inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis. The unique structure of (E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 3-oxo-3H-benzo[f]chromene-2-carboxylate may enhance selectivity towards specific MMPs, thereby reducing side effects associated with traditional treatments.
Potential Applications
The potential applications of this compound span several fields:
- Pharmaceutical Development : Its unique structure makes it a candidate for developing new drugs targeting neurological disorders and cancers.
- Fluorescent Probes : Modifications of the compound have been explored for use as fluorescent probes in biological imaging, particularly in detecting reactive oxygen species due to its strong photophysical properties .
Comparative Data Table
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzo[d]thiazole derivatives | Contains benzo[d]thiazole core | Antimicrobial, anticancer |
| Piperidine sulfonamides | Sulfonamide linked to piperidine | CNS activity, potential analgesics |
| Cyanovinyl compounds | Vinyl cyanide group | Antiviral, anticancer |
Chemical Reactions Analysis
Nucleophilic Addition at the Cyanovinyl Group
The electron-deficient cyanovinyl group (C=C-CN) facilitates nucleophilic additions. This reactivity is critical for forming heterocyclic derivatives:
Example: Reaction with indole derivatives forms spirocyclic compounds via tandem addition-cyclization pathways .
Ester Hydrolysis and Transesterification
The phenyl ester group undergoes hydrolysis or transesterification under acidic/basic conditions:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Acidic Hydrolysis | HCl/H<sub>2</sub>O (reflux) | Carboxylic acid derivative | |
| Transesterification | Alcohols with catalytic acid | Alkyl ester analogs |
The ester’s lability enables modular derivatization for pharmacological optimization.
Electrophilic Substitution on the Benzo[d]thiazole Ring
The benzo[d]thiazole moiety participates in electrophilic aromatic substitution (EAS):
| Reaction Type | Reagents | Position Substituted | Reference |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | C-5 or C-6 positions | |
| Halogenation | Cl<sub>2</sub>/FeCl<sub>3</sub> | C-5 position |
Substituents on the thiazole ring modulate electronic properties and bioactivity.
Chromene Ring Functionalization
The 3-oxo-3H-benzo[f]chromene system undergoes ring-opening and oxidation:
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Base-Mediated Ring Opening | NaOH/EtOH | Dicarboxylic acid derivatives | |
| Oxidation | KMnO<sub>4</sub>/H<sub>2</sub>O | Quinone derivatives |
Pd-Catalyzed Cross-Couplings
The aromatic phenyl group enables coupling reactions for structural diversification:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Suzuki Coupling | Aryl boronic acids, Pd(PPh<sub>3</sub>)<sub>4</sub> | Biaryl derivatives |
Example: Coupling with phenylboronic acid introduces substituents at the para position .
Key Mechanistic Insights
-
Stereoelectronic Effects : The (E)-configuration of the cyanovinyl group directs regioselectivity in nucleophilic additions .
-
Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cycloadditions .
-
Catalytic Systems : Palladium catalysts with bulky phosphine ligands improve cross-coupling yields .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
A closely related compound, [3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] (E)-3-phenylprop-2-enoate (CAS: 587003-93-8), shares the benzothiazole and chromene framework but differs in substituents (Table 1). Key distinctions include:
- Substituent on Chromene : The target compound has a 3-oxo-3H-benzo[f]chromene-2-carboxylate group, whereas the analogue features a 4-oxochromen-7-yl cinnamate.
- Bridging Group: The target uses a cyanovinyl linker, while the analogue employs a phenylpropenoate (cinnamate) bridge.
Table 1: Structural and Physicochemical Comparison
Functional Analogues
The triazole-thione derivative “(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione” () shares a conjugated system but replaces benzothiazole with a triazole core. This substitution reduces aromaticity and alters hydrogen-bonding capacity, impacting solubility and biological activity .
Research Findings and Methodological Insights
Spectroscopic Characterization
- NMR and UV Analysis: For chromene derivatives, ¹H-NMR typically shows deshielded aromatic protons (δ 7.5–8.5 ppm) and carbonyl signals (δ 165–175 ppm in ¹³C-NMR). The cyanovinyl group in the target compound may exhibit characteristic C≡N stretching at ~2200 cm⁻¹ in IR .
- Crystallography : SHELX software () is widely used for resolving such structures, confirming stereochemistry and hydrogen-bonding networks (e.g., N–H···O/S interactions in triazole analogues ).
Computational Studies
Density functional theory (DFT) methods (B3LYP functional, –2) predict the target compound’s electronic structure. The cyanovinyl group lowers the LUMO energy (-2.8 eV estimated), enhancing electron-accepting capacity compared to the cinnamate analogue (LUMO: -2.2 eV) .
Preparation Methods
Conventional Synthesis Method
The benzo[d]thiazole component can be prepared from o-haloanilines using methods reported in literature. Benzo[d]thiazole-2-thiol is first synthesized, which serves as a key intermediate for further modification. The preparation of 2-(benzo[d]thiazol-2-yl)acetonitrile, a critical precursor, involves the following reaction conditions:
Alternative Method Using Morpholine
Another approach involves the use of morpholine and elemental sulfur:
Knoevenagel Condensation for Cyanovinyl Formation
Piperidine-Catalyzed Condensation
The cyanovinyl linkage can be formed through Knoevenagel condensation of 2-(benzo[d]thiazol-2-yl)acetonitrile with appropriate aldehydes. The (E)-configuration is typically favored under these conditions:
Solvent-Free Knoevenagel Condensation
Recent advances in green chemistry have introduced solvent-free approaches for Knoevenagel condensation:
The solvent-free approach offers significant advantages in terms of reaction time and environmental impact, making it potentially suitable for industrial-scale synthesis.
Synthesis of 3-oxo-3H-benzo[f]chromene-2-carboxylate Moiety
Ethyl Ester Synthesis
The 3-oxo-3H-benzo[f]chromene-2-carboxylate component can be synthesized through the reaction of 2-hydroxynaphthalene-1,4-dione with appropriate cyanoacrylates:
This approach can be modified by using different substituents on the phenyl ring and appropriate carbonyl compounds to obtain the desired benzo[f]chromene carboxylate structure.
Methyl Ester Variant
Alternative approaches use methyl esters as demonstrated in the synthesis of related compounds:
Coupling Strategies for Final Compound Assembly
Esterification Reaction
The coupling of the 4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenol with 3-oxo-3H-benzo[f]chromene-2-carboxylic acid can be achieved through standard esterification procedures:
| Method | Coupling Agent | Conditions | Expected Yield |
|---|---|---|---|
| DCC/DMAP | N,N'-Dicyclohexylcarbodiimide/4-Dimethylaminopyridine | CH2Cl2, 0°C to rt, 12h | 70-85% |
| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole | DMF, 0°C to rt, 24h | 65-80% |
| Acid chloride | Thionyl chloride followed by phenol and base | CH2Cl2, pyridine, 0°C to rt, 4h | 75-90% |
Alternative Microwave-Assisted Coupling
Microwave irradiation can significantly accelerate the coupling reaction:
| Irradiation Power | Temperature | Time | Catalyst | Expected Yield |
|---|---|---|---|---|
| 105W | 373K | 9-15 min | DMAP (catalytic) | 85-95% |
This approach is particularly effective for sterically hindered substrates and provides higher yields with shorter reaction times compared to conventional heating methods.
Preparation of 4-(Benzo[d]thiazol-2-yl)phenol Intermediates
The synthesis of 4-(benzo[d]thiazol-2-yl)phenol derivatives, which are crucial intermediates, can be achieved through the reaction of 2-aminothiophenol with 4-hydroxybenzaldehyde:
| Solvent | Temperature | Reaction Time | Product |
|---|---|---|---|
| PEG-400 | Room temperature | Monitored by TLC | 4-(Benzo[d]thiazol-2-yl)phenol |
Further substitution on the phenol ring can be achieved to obtain derivatives such as:
One-Pot Synthesis Approach
A more efficient approach involves a one-pot synthesis combining the Knoevenagel condensation and esterification steps:
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| 1 | 2-(Benzo[d]thiazol-2-yl)acetonitrile + 4-hydroxybenzaldehyde | Piperidine, ethanol, 80°C, 1h | Formation of cyanovinyl intermediate |
| 2 | + 3-oxo-3H-benzo[f]chromene-2-carboxylic acid | DCC/DMAP, CH2Cl2, rt, 12h | Esterification |
This one-pot approach minimizes purification steps and potentially increases overall yield by avoiding isolation of intermediates.
Purification and Characterization
Purification Techniques
Characterization Data
Expected characterization data for the target compound:
| Analysis Method | Expected Data |
|---|---|
| Melting Point | 230-235°C (estimated based on similar compounds) |
| 1H NMR | Key signals: 8.3-8.4 (s, 1H, vinyl), 8.0-8.2 (m, aromatic), 7.5-7.9 (m, aromatic) |
| 13C NMR | Key signals: 170.1 (C=O), 161.7 (C=O), 152.4 (thiazole C2), 117.4 (CN), 113.2 (vinyl) |
| IR | Key bands: 2210-2220 cm-1 (CN), 1720-1730 cm-1 (ester C=O), 1660-1670 cm-1 (chromene C=O) |
| HRMS | Expected [M+H]+ based on molecular formula C30H16N2O4S |
Comparative Analysis of Preparation Methods
Efficiency Comparison
| Method | Overall Steps | Time Required | Overall Yield | Environmental Impact |
|---|---|---|---|---|
| Conventional Heating | 4-5 | 36-48h | 25-35% | Moderate (organic solvents) |
| Microwave-Assisted | 3-4 | 1-2h | 40-50% | Low-Moderate |
| Solvent-Free | 3 | 3-4h | 45-55% | Low |
| One-Pot Synthesis | 2 | 14-16h | 35-45% | Moderate |
Catalyst Performance
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 3-oxo-3H-benzo[f]chromene-2-carboxylate, and how are intermediates characterized?
- Methodology : The compound can be synthesized via multi-step reactions involving condensation and cyclization. For example, benzo[d]thiazole derivatives are often prepared by refluxing 2-aminothiazole precursors with aromatic aldehydes in acetic acid (method a) or using chloroacetic acid and sodium acetate (method b) . Key intermediates (e.g., cyanovinyl or chromene-carboxylate moieties) should be characterized using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm regiochemistry and stereochemistry .
Q. What standard assays are used to evaluate the biological activity of this compound?
- Methodology : Initial screening includes:
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Fluorescence properties : UV-Vis and fluorescence spectroscopy to assess chromene-based luminescence for potential sensor applications .
Q. How is the purity and stability of this compound validated under laboratory conditions?
- Methodology :
- Purity : HPLC (>95% purity) with C18 columns and acetonitrile/water gradients .
- Stability : Accelerated degradation studies under heat (40–60°C), light (UV exposure), and humidity (75% RH) for 4–8 weeks, analyzed via LC-MS to identify degradation products .
Advanced Research Questions
Q. How can synthetic yields be optimized for the cyanovinyl-chromene core structure?
- Methodology :
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to enhance cyclization efficiency .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus acetic acid for condensation steps .
- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction times .
Q. What structural modifications enhance bioactivity while minimizing toxicity?
- Methodology :
- SAR studies : Synthesize analogs with substituted benzothiazoles (e.g., electron-withdrawing -NO₂ or -CF₃ groups) or modified chromene rings. Compare activities using dose-response curves .
- Toxicity profiling : Assess hepatotoxicity in vitro (HepG2 cells) and in vivo (zebrafish models) for lead compounds .
Q. How do conflicting data on compound solubility and bioavailability arise, and how can they be resolved?
- Methodology :
- Solubility enhancement : Use co-solvents (PEG-400, DMSO) or nanoformulations (liposomes) .
- Bioavailability studies : Conduct pharmacokinetic assays (Cmax, Tmax) in rodent models with LC-MS/MS quantification .
Q. What mechanistic insights exist for the compound’s interaction with biological targets?
- Methodology :
- Molecular docking : Simulate binding to enzymes (e.g., DNA gyrase for antimicrobial activity) using AutoDock Vina .
- Enzyme inhibition assays : Measure IC₅₀ against purified targets (e.g., topoisomerase II for anticancer effects) .
Data Contradiction Analysis
Q. Why do similar compounds exhibit varying antimicrobial potencies despite structural homology?
- Analysis : Differences in substituent electronegativity (e.g., -Cl vs. -OCH₃) alter membrane permeability or target binding. For example, chloro-substituted analogs show higher logP values, enhancing bacterial cell penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
